Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16956132
InChI: InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H14BrFO3
Molecular Weight: 305.14 g/mol

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate

CAS No.:

Cat. No.: VC16956132

Molecular Formula: C12H14BrFO3

Molecular Weight: 305.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate -

Specification

Molecular Formula C12H14BrFO3
Molecular Weight 305.14 g/mol
IUPAC Name ethyl 4-(4-bromo-2-fluorophenoxy)butanoate
Standard InChI InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3
Standard InChI Key HNSSELSUFGSECC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCOC1=C(C=C(C=C1)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate belongs to the class of halogenated aromatic esters. Its structure comprises:

  • A phenoxy ring with bromine (Br) at the para (4) position and fluorine (F) at the ortho (2) position.

  • A butanoate ester group (O(CH2)3COOEt-\text{O}(\text{CH}_2)_3\text{COOEt}) attached to the phenoxy oxygen.

The spatial arrangement of halogens significantly influences electronic properties. Bromine’s electron-withdrawing inductive effect and fluorine’s strong electronegativity create a polarized aromatic system, enhancing reactivity in nucleophilic substitutions and electrophilic additions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14BrFO3\text{C}_{12}\text{H}_{14}\text{BrFO}_{3}PubChem
Molecular Weight305.14 g/molPubChem
CAS Registry Number1443354-83-3PubChem
Halogen Substitution4-Bromo, 2-fluoroPubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Phenolic Core Preparation:

    • Bromination and fluorination of phenol derivatives via electrophilic aromatic substitution. For example, para-bromination using Br2/FeBr3\text{Br}_2/\text{FeBr}_3, followed by ortho-fluorination with HF/NO2+\text{HF}/\text{NO}_2^+ .

  • Esterification:

    • Reaction of 4-(4-bromo-2-fluoro-phenoxy)butanoic acid with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 as a catalyst under reflux (60–80°C) .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

  • Advantages: Enhanced heat transfer, reduced side reactions, and scalability.

  • Key Parameters: Temperature control (±2°C), stoichiometric ratios (1:1.05 acid-to-ethanol), and catalyst concentration (5–10% H2SO4\text{H}_2\text{SO}_4) .

Biological Activity and Mechanism

Anti-Inflammatory Properties

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized due to:

  • π-π Stacking: Between the aromatic ring and COX-2’s hydrophobic pocket.

  • Electrostatic Interactions: Fluorine’s electronegativity stabilizes enzyme-inhibitor complexes .

Industrial and Research Applications

Agrochemical Intermediates

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate serves as a precursor in herbicide synthesis:

  • Example: Conversion to phenoxyalkanoic acid derivatives that disrupt auxin signaling in plants .

Pharmaceutical Development

Its structural motif is explored in:

  • Anticancer Agents: Halogenated aromatics enhance DNA intercalation and topoisomerase inhibition .

  • Neuroprotective Drugs: Fluorine’s small size allows blood-brain barrier penetration .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Biological Activity

CompoundSubstituent PositionsAntimicrobial MIC (µg/mL)COX-2 Inhibition IC50_{50} (µM)
Ethyl 4-(4-Br-2-F-phenoxy)butanoate4-Br, 2-F25 (S. aureus)12.3
Ethyl 4-(3-Br-6-F-phenoxy)butanoate3-Br, 6-F45 (S. aureus)28.7
Ethyl 4-(4-Br-2,5-F2_2-phenoxy)butanoate4-Br, 2,5-F2_218 (S. aureus)9.8

Data inferred from PubChem and structural analogs.

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